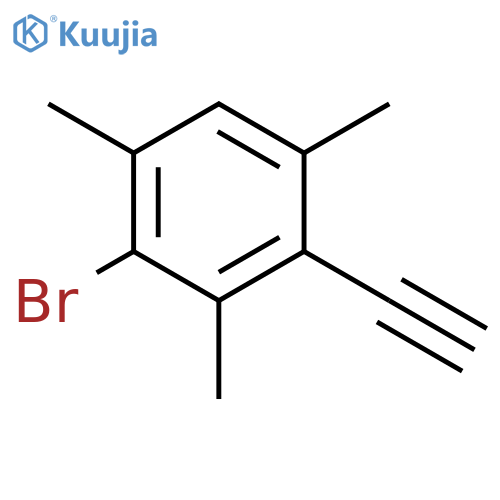Cas no 5471-85-2 (2-Bromo-4-ethynyl-1,3,5-trimethylbenzene)

5471-85-2 structure
商品名:2-Bromo-4-ethynyl-1,3,5-trimethylbenzene
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene
- 1,3,2-Dioxaborinane, 2-ethynyl-4,4,6-trimethyl-
- 2-Aethinyl-4,4,6-trimethyl-1,3,2-dioxaborinan
- 2-Aethinyl-4-brom-1,3,5-trimethyl-benzol
- 2-ethynyl-4,4,6-trimethyl-[1,3,2]dioxaborinane
- 2-ethynyl-4-bromo-1,3,5-trimethyl-benzene
- AGN-PC-0030IJ
- CTK0F3611
- NSC-28466
- 5471-85-2
- DTXSID90970026
- NSC28466
-
- インチ: InChI=1S/C11H11Br/c1-5-10-7(2)6-8(3)11(12)9(10)4/h1,6H,2-4H3
- InChIKey: YPDJIBQBPWUWFJ-UHFFFAOYSA-N
- ほほえんだ: C#CC1=C(C)C(=C(C)C=C1C)Br
計算された属性
- せいみつぶんしりょう: 417.99533
- どういたいしつりょう: 222.004
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.662
- ふってん: 626.4°C at 760 mmHg
- フラッシュポイント: 332.7°C
- 屈折率: 1.731
- PSA: 66.48
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682084-1g |
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene |
5471-85-2 | 98% | 1g |
¥4645.00 | 2024-05-09 | |
| Alichem | A019087852-1g |
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene |
5471-85-2 | 95% | 1g |
$511.92 | 2023-09-01 | |
| Crysdot LLC | CD12062341-1g |
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene |
5471-85-2 | 95+% | 1g |
$581 | 2024-07-24 |
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene 関連文献
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
5471-85-2 (2-Bromo-4-ethynyl-1,3,5-trimethylbenzene) 関連製品
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
